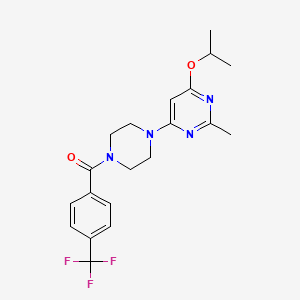

(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

CAS No.: 946230-97-3

Cat. No.: VC6822292

Molecular Formula: C20H23F3N4O2

Molecular Weight: 408.425

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946230-97-3 |

|---|---|

| Molecular Formula | C20H23F3N4O2 |

| Molecular Weight | 408.425 |

| IUPAC Name | [4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C20H23F3N4O2/c1-13(2)29-18-12-17(24-14(3)25-18)26-8-10-27(11-9-26)19(28)15-4-6-16(7-5-15)20(21,22)23/h4-7,12-13H,8-11H2,1-3H3 |

| Standard InChI Key | DGHJWELAUBVZQT-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Introduction

(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic compound that has garnered significant attention in the scientific community due to its unique structural features and potential applications in medicinal chemistry. This compound is characterized by a piperazine ring substituted with a pyrimidine derivative and a trifluoromethylphenyl group, making it a versatile candidate for research and industrial use.

Synthesis of (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

The synthesis of this compound typically involves multi-step organic reactions. Common reagents used in these reactions include isopropyl alcohol, methyl iodide, and various catalysts to facilitate the formation of the desired product. The reactions are typically conducted under controlled conditions to optimize yield and purity.

Synthetic Route Overview

-

Initial Steps: Formation of the pyrimidine derivative and the piperazine core.

-

Coupling Reaction: The pyrimidine derivative is coupled with the piperazine ring.

-

Introduction of Trifluoromethylphenyl Group: This involves a reaction that introduces the trifluoromethylphenyl moiety to the piperazine ring.

Factors Influencing Reactions

-

Solvent Choice: Polar solvents like DMF or DMSO are often used.

-

Temperature and Pressure: Controlled conditions are crucial for optimizing yields.

-

Catalysts: Various catalysts can be used to facilitate reactions.

Mechanism of Action and Biological Applications

The mechanism of action for (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone involves interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and triggering biochemical cascades that could lead to therapeutic effects. The exact pathways depend on the biological context and specific applications being studied.

Potential Applications

-

Medicinal Chemistry: The compound's unique structure makes it relevant in the development of pharmaceuticals.

-

Pharmacological Studies: It may exhibit activities such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar compounds, such as (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone (CAS: 946371-90-0) and (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone (CAS: 946230-93-9), share structural similarities but differ in their substituents and potential applications.

Data Table: Comparison of Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Molecular Formula |

|---|---|---|---|

| (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone | 946324-11-4 | 370.4 | Not explicitly provided |

| (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone | 946371-90-0 | 346.4 | C17H22N4O2S |

| (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone | 946230-93-9 | 430.5 | C22H30N4O5 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume